molecular formula C8H6ClF3O3S B1459455 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1261683-44-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1459455
CAS No.: 1261683-44-6
M. Wt: 274.65 g/mol
InChI Key: MZUBCESTEHWEEN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

The synthesis of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 5-methyl-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

This method is commonly used in laboratory settings for the preparation of sulfonyl chlorides. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common reagents include amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

    Material Science: The compound is employed in the preparation of functionalized materials and polymers with specific properties.

    Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile and reaction conditions. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBCESTEHWEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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